molecular formula C18H16N4OS B2569734 (3-(Pyrazin-2-ylamino)azetidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone CAS No. 2177366-12-8

(3-(Pyrazin-2-ylamino)azetidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone

Cat. No. B2569734
CAS RN: 2177366-12-8
M. Wt: 336.41
InChI Key: UOCIDBTYCXGSCI-UHFFFAOYSA-N
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Description

(3-(Pyrazin-2-ylamino)azetidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone is a chemical compound that has been widely studied for its potential scientific and medical applications. This compound is known for its unique properties and structure, which make it a promising candidate for various research projects. In

Scientific Research Applications

Novel Chemical Transformations

Researchers have explored novel transformations of amino and carbonyl/nitrile groups in thiophene derivatives, leading to the synthesis of new heterocyclic compounds. This research is crucial for developing new synthetic pathways and can be applied to create various compounds with potential biological activities. The study by Pokhodylo et al. (2010) on thienopyrimidine synthesis is a prime example, where they investigated novel tandem transformations relevant to the chemical class of interest (Pokhodylo, Shyyka, Savka, & Obushak, 2010).

Anticoronavirus and Antitumoral Activity

The discovery of compounds with antiviral and antitumoral activity highlights the potential pharmaceutical applications of these chemical frameworks. Jilloju et al. (2021) synthesized a series of compounds showing promising in vitro activity against coronaviruses and tumors, underlining the potential of similar structures in drug discovery (Jilloju, Persoons, Kurapati, Schols, de Jonghe, Daelemans, & Vedula, 2021).

Enzyme Inhibitory Activity

The synthesis and characterization of thiophene-based heterocyclic compounds have demonstrated significant enzyme inhibitory activities. This suggests potential applications in designing enzyme inhibitors for therapeutic purposes. Cetin et al. (2021) found specific compounds to be potent inhibitors against acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase, which are key targets in treating neurological disorders and cancer (Cetin, Türkan, Bursal, & Murahari, 2021).

Antimicrobial Activity

The synthesis of novel thiazolyl pyrazole and benzoxazole derivatives and their evaluation for antibacterial activities provide insights into the application of these compounds in addressing microbial resistance. Landage, Thube, and Karale (2019) highlighted the potential of such compounds as new antimicrobials, indicating the broader applicability of this chemical class in developing new antibacterial agents (Landage, Thube, & Karale, 2019).

properties

IUPAC Name

[3-(pyrazin-2-ylamino)azetidin-1-yl]-(4-thiophen-3-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4OS/c23-18(14-3-1-13(2-4-14)15-5-8-24-12-15)22-10-16(11-22)21-17-9-19-6-7-20-17/h1-9,12,16H,10-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOCIDBTYCXGSCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(C=C2)C3=CSC=C3)NC4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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